![molecular formula C25H26N2O4 B290723 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide, also known as EMB-001, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMB-001 is a small molecule inhibitor of the protein-protein interaction between p53 and Mdm2, which is a promising target for cancer treatment.
作用机制
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide acts as a small molecule inhibitor of the p53-Mdm2 interaction by binding to the hydrophobic pocket on Mdm2, which is critical for the interaction with p53. This binding prevents the interaction between p53 and Mdm2, leading to the stabilization and activation of p53. Activated p53 induces the expression of downstream target genes involved in cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways. In addition, 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has also been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
实验室实验的优点和局限性
One advantage of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. In addition, 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to have a potent inhibitory effect on the p53-Mdm2 interaction, making it a promising candidate for cancer treatment. However, one limitation of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for the development and application of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide in preclinical animal models to assess its efficacy and safety in vivo. Furthermore, the combination of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide with other anticancer agents may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, the identification of biomarkers that predict the response to 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide may facilitate the development of personalized cancer therapies.
合成方法
The synthesis of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The process begins with the reaction of 4-ethoxy-2-methylbenzoic acid with thionyl chloride to produce 4-ethoxy-2-methylbenzoyl chloride. This intermediate is then reacted with 5-aminosalicylic acid to form 5-[(4-ethoxybenzoyl)amino]-2-methylbenzoic acid. The final step involves the coupling of this intermediate with 4-ethoxybenzoyl chloride to produce 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide.
科学研究应用
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. The protein-protein interaction between p53 and Mdm2 is critical for the regulation of cell growth and apoptosis, and disruption of this interaction has been shown to induce apoptosis in cancer cells. 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to inhibit this interaction, leading to the activation of p53 and the induction of apoptosis in various cancer cell lines.
属性
分子式 |
C25H26N2O4 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-methylphenyl]benzamide |
InChI |
InChI=1S/C25H26N2O4/c1-4-30-21-12-7-18(8-13-21)24(28)26-20-11-6-17(3)23(16-20)27-25(29)19-9-14-22(15-10-19)31-5-2/h6-16H,4-5H2,1-3H3,(H,26,28)(H,27,29) |
InChI 键 |
SIPWUDGAAOITIC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)OCC |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)
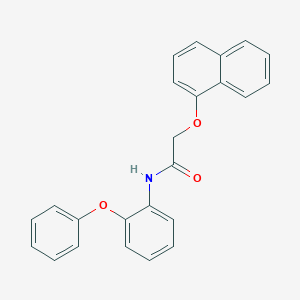
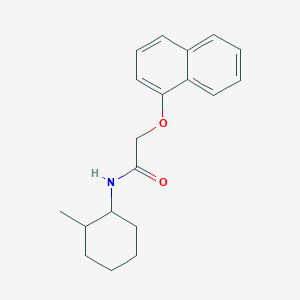
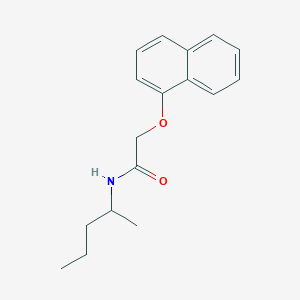

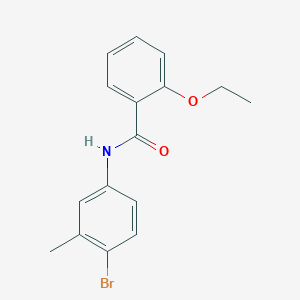
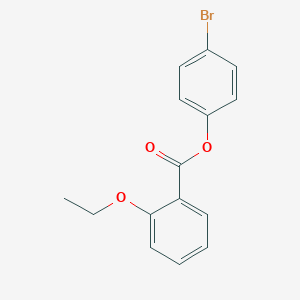
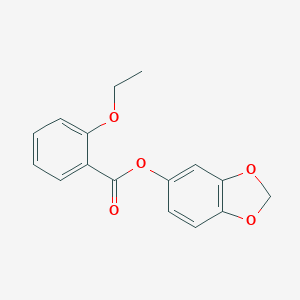
![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)
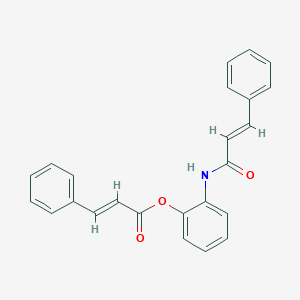
![N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B290658.png)
![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)